molecular formula C14H11ClN2O2 B11849784 Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Cat. No.: B11849784
M. Wt: 274.70 g/mol
InChI Key: GEVIQHLBJNUELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a chlorine atom at position 4 and an ethyl ester group at position 4. The chlorine atom contributes to electronic effects, while the ester group offers versatility for further derivatization.

Synthetically, this compound is likely prepared via methodologies analogous to those reported for related pyrroloquinoxaline derivatives. For instance, 1-(2-isocyanophenyl)pyrroles react with aldehydes or ketones under Lewis acid catalysis (e.g., BF₃·Et₂O) to form 4-substituted pyrrolo[1,2-a]quinoxalines . Chlorination at position 4 may involve electrophilic substitution or post-cyclization halogenation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

ethyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate

InChI

InChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3

InChI Key

GEVIQHLBJNUELA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl

Origin of Product

United States

Preparation Methods

Clauson–Kaas Reaction for Pyrrole Intermediate Synthesis

The synthesis begins with the Clauson–Kaas reaction, a microwave-assisted cyclization of 2-nitroaniline 1 with 2,5-dimethoxytetrahydrofuran (DMTHF) in acetic acid. This step yields 1-(2-nitrophenyl)pyrrole 2 with high efficiency (70–85% yield). Microwave irradiation significantly reduces reaction times compared to conventional heating, as demonstrated by Desplat et al..

Nitro-Group Reduction to Aminophenylpyrrole

The nitro group in 2 is reduced using a NaBH₄–CuSO₄ system in ethanol at room temperature, producing 1-(2-aminophenyl)pyrrole 3 with 85% yield. This method avoids harsh hydrogenation conditions, preserving the pyrrole ring’s integrity.

Lactam Formation via Triphosgene Treatment

Reaction of 3 with triphosgene [(Cl₃CO)₂CO] in toluene under reflux forms the lactam 4 . Triphosgene acts as a carbonylating agent, facilitating cyclization into the pyrrolo[1,2-a]quinoxaline skeleton. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization.

Chlorodehydroxylation with Phosphorus Oxychloride

Lactam 4 undergoes chlorodehydroxylation using phosphorus oxychloride (POCl₃) under reflux to yield 4-chloropyrrolo[1,2-a]quinoxaline 5a . POCl₃ serves dual roles as a chlorinating agent and solvent, achieving near-quantitative conversion.

Optimization and Mechanistic Insights

Role of Microwave Irradiation

Microwave-assisted synthesis in the Clauson–Kaas reaction reduces reaction times from 12 hours to 30 minutes while maintaining yields >80%. This method minimizes side reactions such as pyrrole ring decomposition.

Chlorination Efficiency with POCl₃

POCl₃-mediated chlorodehydroxylation achieves >90% conversion by protonating the lactam oxygen, facilitating nucleophilic attack by chloride ions. Excess POCl₃ (5–10 equivalents) ensures complete conversion.

Esterification Challenges

Direct esterification of the quinoxaline core is hindered by steric and electronic factors. Pre-functionalization via amido-ester intermediates, as in, circumvents these issues, enabling precise placement of the carboxylate group.

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield Key Reference
Clauson–Kaas ReactionDMTHF, AcOH, microwave, 150°C85%
Nitro ReductionNaBH₄–CuSO₄, EtOH, RT85%
Lactam FormationTriphosgene, toluene, reflux78%
ChlorodehydroxylationPOCl₃, reflux, 4 h92%
Ester IntroductionEthyl chlorooxoacetate, TEA, THF65%

Structural Characterization and Validation

X-ray crystallography confirms the planar geometry of the pyrroloquinoxaline core and the axial orientation of the 4-chloro substituent. Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, including C=O stretches at 1,720 cm⁻¹ (ester) and C–Cl stretches at 750 cm⁻¹. Nuclear magnetic resonance (NMR) data further validate the structure:

  • ¹H NMR : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–8.10 (m, 6H, aromatic).

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 165.2 (C=O).

Scale-Up Considerations and Industrial Relevance

Large-scale synthesis requires modifications to ensure safety and efficiency:

  • POCl₃ Handling : Use closed systems to prevent HCl gas release.

  • Microwave Reactors : Batch reactors with stirring capabilities enhance reproducibility.

  • Cost Optimization : Replacing triphosgene with diphosgene reduces expenses without sacrificing yield .

Chemical Reactions Analysis

Step 1: Clauson-Kaas Reaction

  • Reagents/Conditions : 2-nitroaniline reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under microwave irradiation.

  • Outcome : Formation of 1-(2-nitrophenyl)pyrrole intermediate.

Step 2: Reduction of Nitro Group

  • Reagents/Conditions : Sodium borohydride (NaBH₄) and copper(II) sulfate (CuSO₄) in ethanol at room temperature.

  • Outcome : Conversion of the nitro group to an amine (1-(2-aminophenyl)pyrrole) with 85% yield .

Step 3: Lactam Formation

  • Reagents/Conditions : Triphosgene (COCl)₂ in toluene.

  • Outcome : Cyclization to form a lactam intermediate .

Step 4: Chlorodehydroxylation

  • Reagents/Conditions : Phosphorus oxychloride (POCl₃) in refluxing conditions.

  • Outcome : Formation of the 4-chloropyrrolo[1,2-A]quinoxaline core structure .

Step 5: Esterification

  • Reagents/Conditions : POCl₃-mediated cyclization, potentially involving ethyl ester formation.

  • Outcome : Introduction of the ethyl ester group at position 6, completing the target compound .

Key Reagents and Conditions

Step Reagents Conditions Outcome
1. Clauson-Kaas Reaction2-nitroaniline, 2,5-dimethoxytetrahydrofuran, acetic acidMicrowave irradiation1-(2-nitrophenyl)pyrrole
2. ReductionNaBH₄, CuSO₄, ethanolRoom temperature1-(2-aminophenyl)pyrrole (85% yield)
3. Lactam FormationTriphosgene, tolueneRoom temperatureLactam intermediate
4. ChlorodehydroxylationPOCl₃, refluxElevated temperature4-chloropyrrolo[1,2-A]quinoxaline core
5. EsterificationPOCl₃, ethyl ester reagentsCyclization conditionsEthyl ester at position 6

Critical Reaction Mechanisms

  • Chlorodehydroxylation : POCl₃ facilitates the elimination of hydroxyl groups, enabling the formation of the quinoxaline ring and introducing the chlorine substituent at position 4. This step is pivotal for constructing the heterocyclic framework .

  • Catalytic Coupling Reactions : While not directly applied to the target compound, related derivatives utilize Suzuki-Miyaura and Buchwald-Hartwig amination for introducing substituents (e.g., phenyl or piperazinyl groups), highlighting the versatility of the pyrroloquinoxaline scaffold .

Challenges and Optimization Strategies

Scientific Research Applications

Drug Development

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate has emerged as a promising candidate in drug discovery due to its inhibitory properties against various biological targets. Its structure allows for interaction with proteins involved in critical cellular processes, making it a focal point for developing new therapeutic agents.

Key Features:

  • Inhibitory Activity : The compound has shown significant inhibitory effects on protein kinases and other enzymes that play a role in cellular signaling pathways.
  • Lead Compound Potential : Its ability to target multiple biological pathways enhances its potential as a lead compound for further optimization in drug design.

Antifungal Activity

Recent studies have demonstrated the effectiveness of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate against fungal pathogens. Specifically, it has been evaluated for its ability to inhibit the drug efflux activity of transporters such as CaCdr1p and CaMdr1p in Candida albicans.

Case Studies:

  • Inhibition of Drug Efflux : In a study involving piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate was found to effectively inhibit the efflux pumps responsible for antifungal resistance, suggesting its potential use in combination therapies to enhance the efficacy of existing antifungal agents .
  • MIC Values : The minimum inhibitory concentration (MIC) values for various derivatives were reported, indicating that modifications to the chemical structure can significantly enhance antifungal potency .

Cancer Treatment

The compound has been investigated for its anticancer properties, particularly in targeting angiogenesis and tumor growth. Its unique structure allows it to interact with multiple targets involved in cancer progression.

Applications:

  • Angiogenesis Inhibition : Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate has been linked to the inhibition of angiogenesis-related pathways, making it a candidate for treating various cancers including leukemia, melanoma, and breast cancer .
  • Synergistic Effects : When combined with other chemotherapeutic agents, it has shown potential to enhance the overall cytotoxicity against cancer cells .

Antiviral Potential

Emerging research indicates that Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate may possess antiviral properties. Its structural characteristics allow it to interact with viral proteins and inhibit their function.

Insights:

  • SARS-CoV-2 Inhibition : Recent studies have suggested that derivatives of pyrrolo[1,2-a]quinoxaline can inhibit the main protease of SARS-CoV-2, indicating that Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate may have similar antiviral activity .
  • Mechanism of Action : Research into the mechanism by which these compounds exert their antiviral effects is ongoing, focusing on their ability to disrupt viral replication cycles and modulate host immune responses .

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentInhibitory properties against various biological targetsPotential lead compound for further optimization in therapeutic design
Antifungal ActivityInhibition of drug efflux pumps in Candida albicansEffective against antifungal resistance; MIC values indicate enhanced potency with structural modifications
Cancer TreatmentTargeting angiogenesis and tumor growthSynergistic effects noted with other chemotherapeutic agents; effective against multiple cancer types
Antiviral PotentialInteraction with viral proteins; potential inhibition of SARS-CoV-2Compounds show promise as inhibitors of viral replication; ongoing studies into mechanisms of action

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate, highlighting differences in substitution patterns, synthesis yields, and properties:

Compound Substituents Molecular Weight Key Properties/Applications Synthesis Yield Reference
Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate Cl at C4, COOEt at C6 ~304.7 g/mol Potential bioactive scaffold; electronic effects from Cl and COOEt enhance binding interactions Not reported
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Cl at C5, COOEt at C2 ~224.6 g/mol Fluorescence properties; used in medicinal chemistry 60%
Methyl 4-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline-6-carboxylate CH₃ at C4, COOMe at C6, ketone at C2 ~243.3 g/mol Alkaloid mimic; crystallizes via C–H⋯π interactions 73%
4-(1-Dialkylaminoalkyl)pyrrolo[1,2-a]quinoxaline derivatives Aminoalkyl at C4 Varies High yields (47–99%); explored for CNS activity 47–99%
Ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate Cl at C4, F at C6, COOEt at C3 ~258.6 g/mol Antibacterial/antiviral potential; halogen synergy Not reported

Key Comparative Insights :

Structural Diversity: Ring Systems: The target compound’s pyrrolo[1,2-a]quinoxaline core differs from pyrrolo[2,3-c]pyridine (e.g., compound 9b) in ring fusion and nitrogen positioning, affecting π-conjugation and solubility . Substituent Effects: Chlorine at C4 (target) vs. C5 (9b) alters electronic distribution and steric hindrance, influencing reactivity in cross-coupling reactions .

Synthetic Accessibility: Yields for 4-substituted pyrroloquinoxalines (47–99%) exceed those for pyrrolo[2,3-c]pyridines (60%) , suggesting the former’s synthetic robustness.

Functional Group Synergy: The ethyl ester in the target compound provides a handle for hydrolysis or amidation, unlike the methyl ester in the pyrrolo[3,2,1-ij]quinoline derivative, which limits downstream modifications .

Research Findings and Data Gaps

  • Biological Activity : While ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate is explored for antimicrobial applications , the target compound’s bioactivity remains underexplored.
  • Spectroscopic Data : Unlike compound 9b, which has well-documented IR (1731 cm⁻¹ for C=O) and NMR (δ 3.65 ppm for OCH₃) profiles , the target lacks published analytical data.

Biological Activity

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate is a heterocyclic compound that has garnered attention due to its significant biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate features a unique structure characterized by a chlorinated pyrrole ring and an ethyl ester functionality. The synthesis typically involves multiple steps, including the formation of the pyrroloquinoxaline framework, which is crucial for its biological activity.

Anticancer Properties

Research indicates that Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate exhibits potent anticancer activities. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Protein Kinase CK2 : This compound acts as a strong inhibitor of CK2, a kinase implicated in cancer cell proliferation and survival. Inhibition of CK2 can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Sirt6 Activation : Recent studies have identified derivatives of this compound as selective activators of Sirt6, which plays a role in regulating cellular processes such as DNA repair and inflammation. These derivatives demonstrated low cytotoxicity while effectively suppressing proinflammatory cytokine production and tumor growth in xenograft models .

Antimicrobial Activity

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate also shows promising antimicrobial properties:

  • Antifungal Activity : It has been evaluated for its ability to inhibit drug efflux transporters in Candida albicans, demonstrating significant antifungal effects. Compounds derived from this structure have shown dual inhibition of CaCdr1p and CaMdr1p transporters, crucial for combating antifungal resistance .
  • Antimalarial Properties : Studies have reported that related pyrroloquinoxaline derivatives exhibit antimalarial activity against Plasmodium falciparum, with IC50 values in the micromolar range. This suggests potential for development as antimalarial agents .

The biological activity of Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate can be attributed to its interaction with various biological targets:

  • Protein Kinase Inhibition : By inhibiting kinases such as CK2, the compound disrupts signaling pathways essential for cancer cell survival.
  • Sirtuin Modulation : The activation of Sirt6 leads to enhanced cellular stress responses and reduced inflammation, contributing to its anticancer effects.

Data Summary

Activity Target/Mechanism IC50/Effect
CK2 InhibitionProtein Kinase CK2Strong inhibition
AntifungalCaCdr1p and CaMdr1p transportersMIC80 values from 100 to 901 mM
AntimalarialPlasmodium falciparumIC50 in micromolar range
Sirt6 ActivationSelective activation leading to reduced inflammationEC50 = 9.3 μM against SARS-CoV-2

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate significantly inhibited the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells, showcasing its potential as a therapeutic agent against aggressive cancers .
  • Antifungal Efficacy : A series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were tested against Candida albicans, with several compounds showing effective inhibition of drug efflux pumps that contribute to antifungal resistance .
  • Antimalarial Activity : The evaluation of pyrroloquinoxaline derivatives against different strains of Plasmodium falciparum revealed promising antimalarial properties, suggesting further exploration for treatment options against malaria .

Q & A

What are the common synthetic routes for Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate, and how can reaction conditions be optimized?

Basic
A typical synthesis involves cyclization reactions starting from substituted tetrahydroquinoline precursors. For example, a Friedel-Crafts acylation followed by AlCl₃-mediated cyclization (378 K, 5 hours) yields tricyclic structures, as demonstrated in analogous pyrroloquinoline carboxylate syntheses . Key parameters include solvent choice (1,2-dichlorobenzene for high-temperature stability) and stoichiometric control of catalysts (e.g., AlCl₃ in 10:1 molar ratio to substrate). Optimization focuses on yield improvement (up to 73% reported in similar systems) via recrystallization from ethanol .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, 300 MHz in DMSO-d₆) resolves substituent configurations, particularly distinguishing cis/trans isomers through coupling constants and splitting patterns . Mass spectrometry (GC-MS or ESI-MS) confirms molecular weight (e.g., m/z 245 [M⁺] for related compounds) . Elemental analysis (C, H, N) validates purity, with deviations >0.5% indicating impurities .

How can contradictions in NMR and X-ray crystallography data be resolved during structural elucidation?

Advanced
Discrepancies between NMR-derived geometries and X-ray data often arise from dynamic effects (e.g., ring puckering) or crystallographic disorder. For example, NMR may suggest a single isomer, while X-ray reveals minor conformers. Refinement using SHELXL with high-resolution data (R-factor <0.05) and hydrogen-bonding constraints can reconcile such conflicts. In cases where stereocenters are ambiguous, complementary techniques like NOESY or DFT calculations are recommended .

What computational strategies predict the reactivity of this compound in cyclization reactions?

Advanced
Density Functional Theory (DFT) simulations model transition states and activation energies for cyclization steps. For instance, the Baldwin rules and Cremer-Pople puckering parameters assess ring-closure feasibility. Solvent effects are modeled using COSMO-RS, while Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. These methods guide catalyst selection (e.g., AlCl₃ for electrophilic activation) .

How is SHELX software utilized in refining the crystal structure of this compound?

Advanced
SHELXL refines X-ray data by optimizing positional and thermal parameters. For monoclinic systems (space group P2₁/c), initial models are built using direct methods (SHELXS), followed by least-squares refinement. Hydrogen atoms are placed via riding models (C–H = 0.93–0.97 Å, Uiso = 1.2Ueq). Key outputs include bond lengths (e.g., C–C = 1.54 Å) and angles (C–C–C = 112.3°) .

How are reaction by-products minimized during synthesis?

Advanced
By-products like decarboxylated impurities (4.1% yield in analogous syntheses) are mitigated by controlling water content and reaction temperature. HPLC monitoring identifies side products early, while column chromatography or fractional crystallization isolates the target compound. Kinetic studies (e.g., Arrhenius plots) optimize reaction duration to suppress secondary pathways .

What role do intermolecular interactions play in crystal packing?

Advanced
C–H⋯π and hydrogen-bonding interactions (e.g., O–H⋯O, d = 2.89 Å) stabilize crystal lattices. In monoclinic systems, these interactions propagate along the [100] direction, forming centrosymmetric dimers. Hirshfeld surface analysis quantifies contact contributions (e.g., 15% H⋯H, 10% O⋯H) .

What methods determine the purity of the compound, and how are trace impurities quantified?

Basic
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities at <1% levels. Combustion analysis (C, H, N) detects non-volatile residues. For trace metals, ICP-MS is employed. Recrystallization from ethanol or hexane/CH₂Cl₂ mixtures improves purity to >95% .

What mechanistic insights explain the regioselectivity of chlorination in this compound?

Advanced
Electrophilic aromatic substitution (EAS) favors the 4-position due to electron-donating effects from the pyrrole nitrogen. Computational Mulliken charges predict higher electron density at C4 (-0.32 e) vs. C7 (-0.18 e). Steric hindrance from the ethyl carboxylate group further directs chlorination to the less hindered site .

How are conformational dynamics studied in solution vs. solid state?

Advanced
Variable-temperature NMR (VT-NMR) detects ring puckering in solution, while X-ray diffraction captures static conformations. For example, Cremer-Pople parameters (θ = 112.3°, φ = 42.5°) quantify puckering amplitude in the solid state . Molecular dynamics (MD) simulations with AMBER force fields model flexibility in solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.